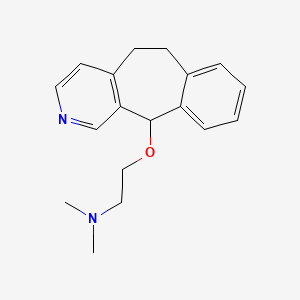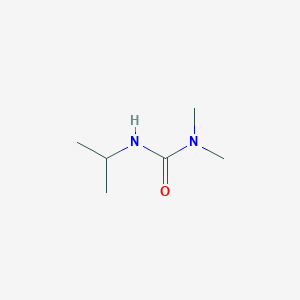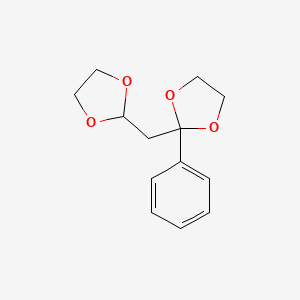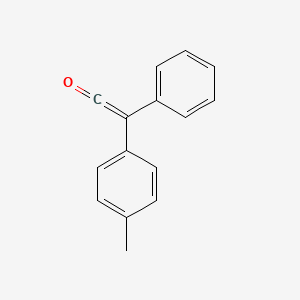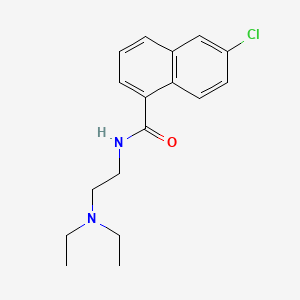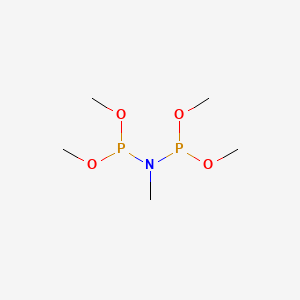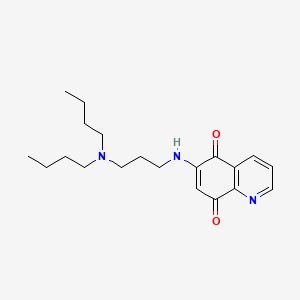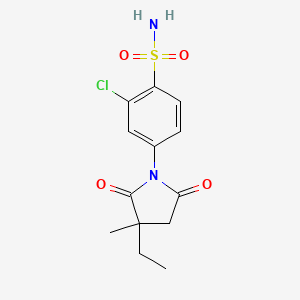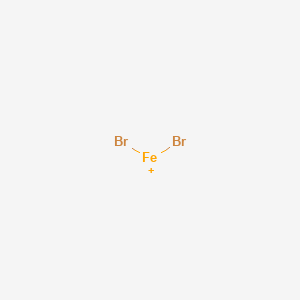
Iron(1+), dibromo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Iron(1+), dibromo- is a chemical compound that consists of an iron ion with a +1 oxidation state and two bromine atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iron(1+), dibromo- typically involves the reaction of iron with bromine under controlled conditions. One common method is the direct combination of iron and bromine in a suitable solvent, such as acetonitrile, under an inert atmosphere to prevent oxidation. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
Industrial production of Iron(1+), dibromo- may involve large-scale reactions using similar methods as in the laboratory but with optimized conditions for higher yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Iron(1+), dibromo- undergoes various types of chemical reactions, including:
Oxidation: The iron ion can be oxidized to higher oxidation states, such as +2 or +3, in the presence of oxidizing agents.
Reduction: The compound can be reduced back to elemental iron or lower oxidation states using reducing agents.
Substitution: The bromine atoms can be substituted with other ligands or functional groups in the presence of suitable reagents.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Ligands such as phosphines, amines, or other halides.
Major Products Formed
Oxidation: Iron(II) bromide, Iron(III) bromide.
Reduction: Elemental iron, Iron(0) complexes.
Substitution: Various iron-ligand complexes depending on the substituent used.
科学研究应用
Iron(1+), dibromo- has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a catalyst in various organic reactions.
Biology: Investigated for its potential role in biological systems and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials, such as magnetic materials and catalysts.
作用机制
The mechanism by which Iron(1+), dibromo- exerts its effects involves the interaction of the iron ion with various molecular targets. The iron ion can participate in redox reactions, facilitating electron transfer processes. The bromine atoms can also play a role in the compound’s reactivity by stabilizing the iron ion and participating in substitution reactions.
相似化合物的比较
Similar Compounds
Iron(II) bromide: Contains iron in the +2 oxidation state and two bromine atoms.
Iron(III) bromide: Contains iron in the +3 oxidation state and three bromine atoms.
Iron(II) chloride: Contains iron in the +2 oxidation state and two chlorine atoms.
Uniqueness
Iron(1+), dibromo- is unique due to the +1 oxidation state of the iron ion, which is less common compared to the +2 and +3 oxidation states. This unique oxidation state imparts distinct reactivity and properties to the compound, making it valuable for specific applications and studies.
属性
CAS 编号 |
31512-29-5 |
|---|---|
分子式 |
Br2Fe+ |
分子量 |
215.65 g/mol |
IUPAC 名称 |
dibromoiron(1+) |
InChI |
InChI=1S/2BrH.Fe/h2*1H;/q;;+3/p-2 |
InChI 键 |
ZPEXYTPUHDKAMP-UHFFFAOYSA-L |
规范 SMILES |
[Fe+](Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Bis[2-(2-hydroxyethoxy)ethyl]-[2-[2-(2-hydroxyethoxy)ethyl-[2-[2-(2-hydroxyethoxy)ethyl-methyl-octadecylazaniumyl]ethyl]-methylazaniumyl]ethyl]-methylazanium;methyl sulfate](/img/structure/B14675981.png)
![5-[(E)-(4,4-dimethyl-5-oxopyrrolidin-2-ylidene)methyl]-3,3,5-trimethylpyrrolidin-2-one](/img/structure/B14675986.png)
![2-[(Methoxymethoxy)methyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14676003.png)
